molecular formula C10H7ClF3NO2 B6314146 N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide CAS No. 2301850-86-0

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide

Cat. No.: B6314146
CAS No.: 2301850-86-0
M. Wt: 265.61 g/mol
InChI Key: RNWATUMTPFBRKN-UHFFFAOYSA-N
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Description

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide is a chemical compound with the molecular formula C10H7ClF3NO. It is a fluorinated building block and belongs to the class of halogenated heterocycles . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide can be synthesized through the reaction of 4-chloro-2-trifluoromethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of N-oxide derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-2-chloro-4,4,4-trifluoroacetoacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-chloro-4,4,4-trifluoro-3-oxo-N-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO2/c11-7(8(16)10(12,13)14)9(17)15-6-4-2-1-3-5-6/h1-5,7H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWATUMTPFBRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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